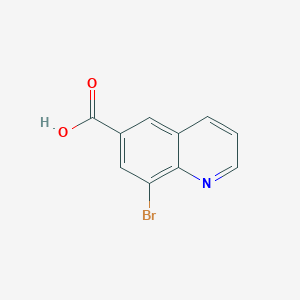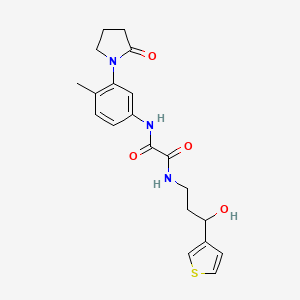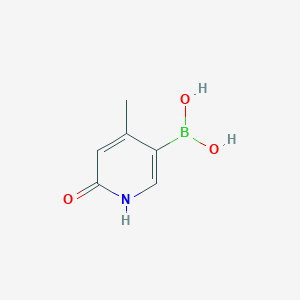
(6-Hydroxy-4-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a methyl group at the 4-position and a boronic acid group at the 3-position . The 6-position of the pyridine ring is substituted with a hydroxyl group.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 152.94. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用
Carbohydrate Recognition and Complexation
Boronic acids, including those with hydroxymethyl and pyridinyl groups, have been shown to complex with carbohydrates in neutral water, making them valuable in designing receptors and sensors for cell-surface glycoconjugates. This property leverages the ability of boronic acids to form reversible covalent bonds with diols, which are prevalent in sugar molecules. These interactions are crucial for the selective recognition of saccharides, suggesting potential in diagnostics and biochemical research (Dowlut & Hall, 2006).
Catalysts in Organic Synthesis
Boronic acids have been identified as effective catalysts in various organic reactions, including esterification and amide formation. Their role as catalysts highlights their ability to activate hydroxy functional groups under mild conditions, promoting transformations into valuable products. This catalytic activity is beneficial for synthesizing complex molecules with high atom economy and selectivity (Maki, Ishihara, & Yamamoto, 2005; Hall, 2019).
Metal Chelation and Pharmaceutical Applications
Boronic acids facilitate electrophilic activation of compounds like maltols, leading to efficient syntheses of metal-chelating pharmacophores. Such capabilities underscore their potential in drug development, especially for synthesizing compounds that can chelate metals, which is relevant in treating diseases like iron-overload disorders (Ke et al., 2022).
Sensing and Detection Technologies
The unique binding properties of boronic acids with diols have been exploited in developing fluorescent sensors for detecting carbohydrates and other biologically relevant molecules. These sensors are based on the reversible interaction between boronic acids and analytes, providing a powerful tool for biological and chemical sensing applications (Axthelm et al., 2015).
Material Science and Drug Delivery
Boronic acids have been incorporated into polymers and nanomaterials for targeted drug delivery, exploiting their ability to respond to various stimuli, including pH changes, glucose levels, and the presence of reactive oxygen species. These materials show promise for delivering therapeutic agents in a controlled manner, highlighting the potential of boronic acids in creating smart and responsive biomedical devices (Stubelius, Lee, & Almutairi, 2019).
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
The (6-Hydroxy-4-methylpyridin-3-yl)boronic acid, as a boronic acid, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound, through its participation in SM cross-coupling reactions, can affect the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized and can have wide-ranging impacts in organic chemistry and medicinal chemistry .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .
将来の方向性
Boronic acids, including “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . Future research directions could include further exploration of boronic acids in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
特性
IUPAC Name |
(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPZBFCSEJAVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)C=C1C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)
![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)
![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)
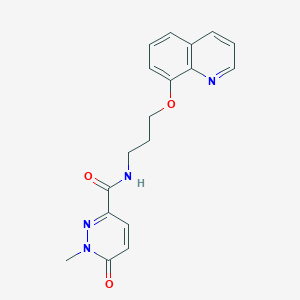
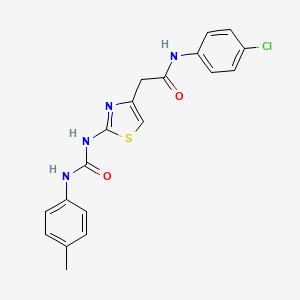
![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)

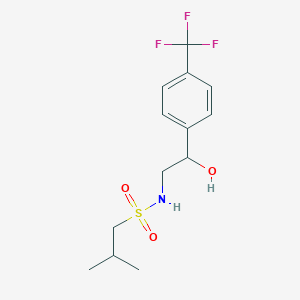
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

